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Introduction to Candida glabrata and Antifungal
Resistance Challenges

Candida glabrata has emerged as a significant fungal pathogen of substantial clinical concern, representing
the second most common cause of candidemia in the United States and accounting for approximately 28% of
all cases according to Centers for Disease Control and Prevention (CDC) surveillance data [1]. This species
poses particular therapeutic challenges due to its increased resistance potential to multiple antifungal
classes, especially azoles and echinocandins. The rising incidence of multidrug-resistant C. glabrata
strains has created an urgent need for novel antifungal agents with activity against resistant phenotypes [1]
[2]. Ibrexafungerp, a first-in-class triterpenoid antifungal, represents a promising addition to the antifungal
armamentarium with its unique mechanism of action and demonstrated activity against many resistant

Candida isolates.

Ibrexafungerp (formerly SCY-078) is a semisynthetic triterpenoid glycoside derived from enfumafungin
that inhibits (1 — 3)-pB-D-glucan synthase, a key enzyme in fungal cell wall synthesis [3]. While it shares the
same target as echinocandins, its binding site is distinct, resulting in limited cross-resistance with this drug
class [3]. This characteristic is particularly valuable for treating infections caused by echinocandin-resistant

C. glabrata isolates, which have become increasingly prevalent with rates ranging between 3-30% in various
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patient populations [1]. The oral bioavailability of ibrexafungerp further distinguishes it from
echinocandins, which are only available intravenously, potentially facilitating step-down therapy and longer

treatment courses for complex infections [2].

Ibrexafungerp MIC Testing Protocol

EUCAST Broth Microdilution Method

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def
7.3.2 provides the standardized methodology for ibrexafungerp susceptibility testing against Candida
glabrata [4] [5]. This method ensures reproducibility and comparability of results across different

laboratories. The essential components and procedures are as follows:

e Inoculum Preparation: Fresh colonies of C. glabrata (24-48 hours growth on Sabouraud dextrose
agar or CHROMagar Candida) should be suspended in sterile water or saline, and the turbidity
adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10A6 CFU/mL.
This suspension is then diluted 1:1000 in RPMI-1640 medium with 2% glucose to achieve the final
working inoculum of 0.5-2.5 x 10A5 CFU/mL [4] [3]. The importance of accurate inoculum

preparation cannot be overstated, as deviations significantly impact MIC results.

o Antifungal Dilution Series: Prepare ibrexafungerp stock solutions at 5000 mg/L. in DMSO, followed
by two-fold serial dilutions in RPMI-1640 medium to create a concentration range typically spanning
from 0.008 mg/L to 8 mg/L [4]. Microtiter plates (such as Nunc MicroWell 96-Well Microplates)
containing the antibiotic dilution series should be prepared in batches, frozen at -80°C, and used within
six months to maintain drug stability [2]. Each test should include drug-free (growth) controls and

solvent controls to validate results.

¢ Inoculation and Incubation: Aliquot 100 pL of the standardized inoculum into each well of the
prepared microdilution plates. Seal plates to prevent evaporation and incubate at 35+1°C for 24 hours
in a humid environment. The incubation period is critical as extended incubation may lead to trailing

growth patterns [4] [3].
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¢ Endpoint Determination: After the 24-hour incubation period, read the plates spectrophotometrically
at 530 nm. The MIC endpoint for ibrexafungerp against C. glabrata is defined as the lowest
concentration that produces >50% inhibition of fungal growth compared to the drug-free control
well [2]. This endpoint determination should be consistent across all isolates tested to ensure

reproducible results.

Table 1: Ibrexafungerp Testing Conditions Summary

Parameter Specification

Methodology EUCAST E.Def 7.3.2 broth microdilution
Medium RPMI-1640 with 2% glucose

Inoculum density 0.5-2.5 x 105 CFU/mL

Incubation temperature 35+1°C

Incubation time 24 hours

Reading method Spectrophotometric (530 nm)

MIC endpoint >50% growth inhibition

Quality Control Procedures

Rigorous quality control is essential for ensuring reliable ibrexafungerp MIC results. The following QC

strains should be included with each testing batch [4] [3]:

e Candida albicans ATCC 64548 - Expected MIC range: 0.03-0.125 mg/L
e Candida krusei ATCC 6258 - Expected MIC range: 0.25-1 mg/L
e Candida parapsilosis ATCC 22019 - Expected MIC range: 0.125-0.5 mg/L

These strains serve as vital controls for detecting technical variations in the testing procedure. Additionally,

the use of cell culture-treated microtiter plates is recommended, as surface characteristics can influence
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fungal growth and endpoint determination [4]. For laboratories implementing this testing, participation in

external quality assessment programs is strongly encouraged to maintain testing proficiency.

Expected Results and Interpretation Guidelines

Wild-Type MIC Distributions

Establishing the wild-type upper limit (WT-UL), also known as the epidemiological cutoff value (ECOFF), is
essential for distinguishing isolates with acquired resistance mechanisms from those with inherent
susceptibility. Multiple large-scale studies have established consistent MIC distributions for ibrexafungerp

against C. glabrata [4] [5] [3]:

The modal MIC for C. glabrata typically ranges from 0.25 to 0.5 mg/L, with the MIC90 (the MIC that
inhibits 90% of isolates) generally reported at 1 mg/L [4] [3]. Based on aggregated data from multiple
studies, the proposed wild-type upper limit for C. glabrata is 1 mg/L [4]. Isolates with MIC values at or
below this threshold are considered part of the wild-type population without acquired resistance mechanisms,
while those with MIC values exceeding 1 mg/L. may harbor resistance mechanisms and are classified as non-

wild-type.

Table 2: Ibrexafungerp MIC Distribution for Candida Species

Candida Modal MIC MIC Range Wild-Type Upper Limit  Non-Wild-Type
Species (mglL) (mglL) (mglL) Rate (%)

C. glabrata 0.25-0.5 0.06-4 1 0.6-0.83

C. albicans 0.125 0.016-0.5 0.25 0.22-0.3

C. tropicalis 0.5 0.06-=8 2 1.37-3

C. parapsilosis 0.5 0.03->8 1 0-8

C. krusei 1 0.25-2 2 0
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Candida Modal MIC MIC Range Wild-Type Upper Limit  Non-Wild-Type
Species (mglL) (mglL) (mglL) Rate (%)
C. auris 0.5 0.06-2 1 N/A

Interpretation Relative to Other Antifungals

When compared to other antifungal agents, ibrexafungerp demonstrates consistent activity against C.
glabrata, including isolates with reduced susceptibility to azoles. Studies have shown that the percentage of
non-wild-type C. glabrata isolates for ibrexafungerp (0.6-0.83%) is generally lower than for fluconazole
and echinocandins, supporting its potential utility against isolates resistant to these agents [4]. This is
particularly relevant given that C. glabrata has demonstrated higher rates of azole resistance compared to
other Candida species, with various resistance mechanisms including gain-of-function mutations in CgPDR1
leading to overexpression of efflux pumps (CgCDR1 and CgCDR2) and reduced intracellular drug

accumulation [1].

Special Considerations for Resistant Isolates

Echinocandin-Resistant C. glabrata

The activity of ibrexafungerp against echinocandin-resistant C. glabrata isolates varies depending on the
specific FKS mutation present. Resistance to echinocandins in C. glabrata is primarily mediated through

mutations in hot spot regions of the FKS1 and FKS2 genes [1] [2]:

¢ FKS2 mutations at F659 (located at the hot spot start sequence) are associated with significantly
elevated ibrexafungerp MICs (MIC50/MIC90 >4/>4 mg/L) [2]. This specific mutation appears to

confer substantial cross-resistance between echinocandins and ibrexafungerp.

e FKS2 mutations at S663 (located at the hot spot center) demonstrate moderate ibrexafungerp MIC
elevations (MIC50/MIC90 of 2/4 mg/L) [2]. While these values are elevated compared to wild-type

isolates, they may still be within potentially achievable serum levels depending on dosing.
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The differential impact of specific FKS mutations on ibrexafungerp susceptibility underscores the
importance of understanding the genetic basis of resistance when considering treatment options for

infections caused by echinocandin-resistant C. glabrata.

Figure 1: Impact of FKS Hotspot Mutations on Ibrexafungerp Susceptibility in C. glabrata

Multidrug-Resistant Isolates

The emergence of multidrug-resistant C. glabrata (resistant to both azoles and echinocandins) represents a
significant clinical challenge. Surveillance data indicate that among fluconazole-resistant C. glabrata
isolates, approximately 11% also demonstrate resistance to one or more echinocandins [1]. A particularly
concerning development is the identification of MSH2 DNA mismatch repair gene mutations in nearly
half of geographically diverse C. glabrata strains, with these mutations being more frequent among
fluconazole-resistant and multidrug-resistant isolates [1]. This molecular mechanism may facilitate the rapid
acquisition of resistance to multiple antifungal classes, including fluconazole, echinocandins, and

amphotericin B.

For these challenging multidrug-resistant isolates, ibrexafungerp represents a potentially valuable treatment
option, particularly when the specific FKS mutation profile suggests retained susceptibility. However,
susceptibility testing is essential, as the presence of certain resistance mechanisms may compromise

ibrexafungerp activity.
Technical Considerations and Troubleshooting

Methodological Variations

While the EUCAST method represents the gold standard for ibrexafungerp susceptibility testing,

understanding methodological variations is crucial for interpreting results across different testing platforms:

e CLSI vs. EUCAST: Comparative studies have demonstrated good essential agreement (within +2

two-fold dilutions) between EUCAST and CLSI methods for ibrexafungerp testing, though
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significant differences in MIC values have been observed for some species [6]. When transitioning

between methodologies, parallel testing is recommended to establish laboratory-specific correlations.

o Sensititre YeastOne System: This colorimetric-based system shows reasonable agreement with
reference methods, with overall essential agreement of 91% with EUCAST and 89% with CLSI [6].
However, significant differences have been noted for specific antifungals including ibrexafungerp,

emphasizing the need for method-specific interpretation criteria.

o Paradoxical Growth Effect: Some Candida isolates may exhibit a paradoxical effect where growth
occurs at higher drug concentrations above the MIC [4]. This phenomenon should be documented but
does not typically affect the clinical interpretation if a clear MIC endpoint is established at lower

concentrations.

Troubleshooting Common Issues

e Trailing Growth Pattern: For isolates with ambiguous endpoints due to trailing growth, reading the

plates after 24 hours (rather than 48 hours) provides more clear-cut endpoints [3].

e High Inoculum Effect: Verify the inoculum density spectrophotometrically when possible, as

deviations from the recommended 0.5-2.5 x 10A5 CFU/mL can significantly alter MIC results.

¢ QC Strain Drift: If quality control strains fall outside expected ranges, examine potential issues with

drug solubility, plate storage conditions, or inoculum preparation.
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Figure 2: Ibrexafungerp Broth Microdilution Testing Workflow for Candida glabrata

Conclusion

Ibrexafungerp represents a promising treatment option for Candida glabrata infections, including those
caused by azole- and echinocandin-resistant isolates. The EUCAST broth microdilution method (E.Def
7.3.2) provides a robust and reproducible means of determining ibrexafungerp susceptibility in clinical and
research settings. The establishment of a wild-type upper limit of 1 mg/L. enables reliable detection of non-

wild-type isolates with potential resistance mechanisms.

When testing C. glabrata against ibrexafungerp, researchers should be mindful of the impact of specific
FKS mutations on susceptibility, particularly the reduced activity against isolates harboring F659 mutations
in FKS2. Continued surveillance of ibrexafungerp susceptibility patterns and correlation with clinical
outcomes will be essential as experience with this novel antifungal agent expands in both invasive and

mucosal candidiasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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